5-(3-Bromophenylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenylamino)pentan-1-ol is an organic compound with the molecular formula C11H16BrNO. It is a derivative of pentanol, where the hydroxyl group is attached to the first carbon of the pentane chain, and a 3-bromophenylamino group is attached to the fifth carbon. This compound is significant in various chemical and biochemical processes due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenylamino)pentan-1-ol typically involves the reaction of 3-bromoaniline with 5-bromopentan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete reaction and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 5-(3-bromophenylamino)pentan-2-one or 5-(3-bromophenylamino)pentanal.
Reduction: Formation of 5-(3-bromophenylamino)pentan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromophenylamino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenylamino group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with biomolecules, affecting their structure and activity. These interactions can lead to various biological effects, including modulation of enzyme activity, receptor binding, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenylamino)pentan-1-ol
- 5-(3-Fluorophenylamino)pentan-1-ol
- 5-(3-Methylphenylamino)pentan-1-ol
Uniqueness
5-(3-Bromophenylamino)pentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s chemical and biological properties .
Properties
Molecular Formula |
C11H16BrNO |
---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
5-(3-bromoanilino)pentan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-14/h4-6,9,13-14H,1-3,7-8H2 |
InChI Key |
BXVWCQNRWVVEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.